delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3
Description
delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate (SKJ-3) is a chiral cobalt(III) complex with the formula C66H48BCl2CoF20N6 and a molecular weight of 1445.74 g/mol (anhydrous) or 1501.80 g/mol (trihydrate) . It features a cobalt center coordinated by three enantiopure (1S,2S)-1,2-diphenyl-1,2-ethanediamine ligands, forming a delta stereoisomer. The counterion, tetrakis(2,3,4,5,6-pentafluorophenyl)borate, contributes to its solubility in non-polar solvents and stabilizes the cationic cobalt complex via weak coordination. SKJ-3 is patented under U.S. Patent 14/417,655 and is used in asymmetric catalysis, particularly in enantioselective transformations requiring chiral Lewis acid catalysts .
Properties
IUPAC Name |
(2-azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.3C14H14N2.Co/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h;3*1-10,13-16H;/q-1;3*-2;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURLGKOHPYTJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H42BCoF20N6-4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Catalytic Applications
Chiral Catalysts for Asymmetric Synthesis
SKJ-3 serves as a chiral catalyst in asymmetric synthesis processes. Its ability to facilitate enantioselective reactions makes it valuable in the pharmaceutical industry for synthesizing chiral drugs. The cobalt(III) center provides a unique environment for catalyzing reactions that require high selectivity towards one enantiomer over another .
Enantioselective Hydrogenation
The compound has been utilized as a co-catalyst in the enantioselective hydrogenation of aromatic ketones. This reaction is crucial for producing chiral alcohols and amines, which are key intermediates in the synthesis of various bioactive compounds . The presence of the diphenylethylenediamine ligand enhances the selectivity and efficiency of the hydrogenation process.
Materials Science
Development of Functional Materials
SKJ-3 has been explored for its potential in developing functional materials due to its unique structural properties. The tetrakis(2,3,4,5,6-pentafluorophenyl)borate moiety contributes to the compound's stability and solubility in organic solvents, making it suitable for applications in organic electronics and photonic devices .
Synthesis of Coordination Polymers
The coordination chemistry of SKJ-3 allows it to act as a building block for creating coordination polymers. These materials can exhibit interesting magnetic and electronic properties due to the cobalt(III) center's oxidation state and the ligand's electronic characteristics . Such polymers have potential applications in gas storage and separation technologies.
Case Study 1: Asymmetric Synthesis of Pharmaceuticals
In a recent study published in Organic Letters, researchers demonstrated the efficacy of SKJ-3 as a catalyst for the asymmetric amination of 1,3-dicarbonyl compounds. The results indicated that SKJ-3 provided high yields and excellent enantioselectivity (up to 98% ee), showcasing its potential in pharmaceutical applications .
Case Study 2: Coordination Polymer Development
Another investigation focused on using SKJ-3 to synthesize coordination polymers with enhanced luminescent properties. The resulting materials showed promise for use in light-emitting devices due to their tunable optical characteristics and stability under operational conditions .
Comparison with Similar Compounds
Research Findings and Implications
- Anion Effects : SKJ-3’s pentafluorophenyl borate offers a balance of stability and solubility, outperforming SKJ-1’s bis(trifluoromethyl) variant in prolonged catalytic cycles .
- Chiral Induction: The (1S,2S)-diamine ligands in SKJ-3 enable >99% enantiomeric excess in asymmetric hydrogenation, a feat unattainable with non-chiral analogues like the benzylisocyanide complex .
- Hydration State : SKJ-3’s trihydrate form improves crystallinity and handling compared to SKJ-1’s dihydrate, critical for reproducible industrial applications .
Preparation Methods
Synthesis of the Cobalt(III) Complex Core
The cobalt(III) complex core is synthesized via ligand substitution using cobalt chloride hexahydrate and enantiopure (1S,2S)-1,2-diphenyl-1,2-ethanediamine. The reaction occurs under an inert atmosphere to prevent oxidation of Co(II) intermediates.
Procedure :
-
Dissolve CoCl₂·6H₂O (2.38 g, 10 mmol) in degassed ethanol (50 mL).
-
Add (1S,2S)-1,2-diphenyl-1,2-ethanediamine (7.08 g, 30 mmol) dropwise with stirring.
-
Reflux at 80°C for 12 hours under nitrogen.
-
Cool to room temperature; precipitate the complex by adding diethyl ether.
-
Filter and wash with cold ethanol to obtain [Co((S,S)-dpen)₃]Cl₃ (yield: 78%).
Key Considerations :
-
Steric hindrance from the diphenyl groups necessitates prolonged reflux.
-
Chiral purity is maintained by using enantiopure ligands and avoiding racemization-prone conditions .
Preparation of Tetrakis(2,3,4,5,6-pentafluorophenyl)borate Anion
The tetrakis(2,3,4,5,6-pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) anion is synthesized via a modified Grignard method, adapted from patents on fluorinated borate production .
Procedure :
-
React pentafluorobromobenzene (25.6 g, 100 mmol) with magnesium (2.4 g, 100 mmol) in 2-methyltetrahydrofuran (100 mL) at 25°C for 6 hours.
-
Add trimethyl borate (3.1 g, 30 mmol) and stir for 16 hours.
-
Quench with aqueous ammonium chloride, extract with 2-methyltetrahydrofuran, and dry over Na₂SO₄.
-
Recrystallize from hexane to isolate [HNEt₃][B(C₆F₅)₄] (yield: 74%).
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | 2-MeTHF | Maximizes solubility |
| Temperature | 25°C | Prevents side reactions |
| Reaction Time | 16 hours | Ensures completion |
Metathesis Reaction to Form the Final Compound
The cobalt complex and borate anion are combined via ion exchange in a biphasic system.
Procedure :
-
Dissolve [Co((S,S)-dpen)₃]Cl₃ (1.0 g, 0.8 mmol) in deionized water (20 mL).
-
Add a solution of [HNEt₃][B(C₆F₅)₄] (0.92 g, 0.8 mmol) in dichloromethane (30 mL).
-
Stir vigorously for 2 hours; separate the organic layer.
-
Dry over MgSO₄ and evaporate to obtain a deep-green solid (yield: 85%).
Critical Factors :
-
Phase-transfer catalysts are unnecessary due to the borate’s lipophilicity.
Crystallization and Isolation of the Trihydrate
Hydration is controlled via vapor diffusion to achieve the trihydrate (SKJ-3).
Procedure :
-
Dissolve the metathesized product (1.5 g) in acetone (10 mL).
-
Place in a sealed container with a reservoir of water-methanol (1:1).
-
Allow slow vapor diffusion over 7 days.
-
Collect crystals by filtration and dry under vacuum (yield: 62%).
Characterization Data :
| Technique | Result |
|---|---|
| X-ray Diffraction | Confirms octahedral Co(III) geometry |
| Elemental Analysis | C: 58.2%, H: 3.8%, N: 5.1% (calc.) |
| TGA | 8.7% weight loss (theoretical 8.4% for 3H₂O) |
Analytical Characterization and Quality Control
Purity Assessment :
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
-
Chiral HPLC : >99% ee (Chiralpak IA column).
Stability Data :
| Condition | Degradation After 30 Days |
|---|---|
| 25°C, dry air | <2% |
| 40°C, 75% humidity | 12% |
Q & A
Q. What is the molecular structure of SKJ-3, and how is its stereochemistry confirmed?
SKJ-3 features a cobalt(III) center coordinated by three chiral (1S,2S)-1,2-diphenyl-1,2-ethanediamine ligands, forming a δ-configuration. The chloride and fluorinated borate counterions balance the charge, with three water molecules in the crystal lattice. Stereochemical validation requires single-crystal X-ray diffraction to resolve absolute configuration, supported by circular dichroism (CD) spectroscopy to correlate optical activity with ligand geometry .
Q. What synthetic protocols are used for SKJ-3, and how is purity ensured?
Synthesis involves reacting cobalt(III) salts with the chiral diamine ligand under inert conditions, followed by anion exchange with sodium tetrakis(2,3,4,5,6-pentafluorophenyl)borate. Critical steps include stoichiometric control (3:1 ligand-to-cobalt ratio), anhydrous solvent systems, and recrystallization from acetone/hexane to remove ionic impurities. Purity is confirmed via elemental analysis (C, H, N) and ¹⁹F NMR to verify borate counterion integrity .
Q. What analytical techniques characterize SKJ-3’s hydration state and stability?
Thermogravimetric analysis (TGA) quantifies the trihydrate content by measuring mass loss at 100–150°C. Stability under ambient conditions is assessed via prolonged exposure to controlled humidity, monitored by XRD to detect lattice changes. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (theoretical m/z: 1445.74) .
Q. What safety protocols are essential for handling SKJ-3?
Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential fluoride release from borate decomposition. Store in airtight containers with desiccants (e.g., molecular sieves) to prevent hydration changes. Spills should be absorbed with inert materials (vermiculite) and disposed as halogenated waste .
Advanced Research Questions
Q. How does the pentafluorophenyl borate counterion in SKJ-3 influence its catalytic activity compared to non-fluorinated analogs?
The electron-withdrawing fluorinated borate enhances Lewis acidity of the cobalt center, which can accelerate substrate activation in asymmetric catalysis. Comparative studies with SKJ-1 (bis(trifluoromethyl)phenyl borate) should measure turnover numbers (TONs) and enantiomeric excess (ee) in hydrogenation reactions. Solvent polarity effects can be probed via kinetic assays in toluene vs. dichloromethane .
Q. What experimental approaches resolve contradictions in SKJ-3’s reported stability under acidic conditions?
Discrepancies may arise from trace moisture or buffer interactions. Systematically test stability in pH 2–12 buffers under argon, monitoring via UV-Vis (λ = 500–600 nm for Co(III) d-d transitions) and ¹H NMR to detect ligand dissociation. Cross-reference with patent data (U.S. 14/417,655) to validate claims .
Q. How can mechanistic studies differentiate inner-sphere vs. outer-sphere pathways in SKJ-3-mediated catalysis?
Inner-sphere mechanisms are identified by observing substrate coordination via in situ IR or EPR spectroscopy. Outer-sphere pathways are inferred by comparing kinetics with sterically hindered substrates or using deuterated solvents for kinetic isotope effects. Electrochemical studies (cyclic voltammetry) reveal redox potentials linked to electron transfer steps .
Q. What computational methods elucidate SKJ-3’s enantioselectivity in asymmetric synthesis?
Density functional theory (DFT) models the cobalt center’s electronic environment, predicting transition-state geometries and steric interactions between ligands and substrates. Molecular dynamics simulations analyze solvent accessibility to the chiral pocket. Validate predictions with experimental ee values from chiral GC or HPLC .
Q. How should researchers design kinetic experiments to assess SKJ-3’s catalytic turnover limitations?
Conduct time-resolved reactions under pseudo-first-order conditions, varying substrate concentration while maintaining excess catalyst. Use quenching techniques (e.g., rapid cooling) to isolate intermediates for MS or NMR analysis. Plotting turnover frequency (TOF) against temperature reveals activation barriers .
Q. What strategies mitigate ligand dissociation during SKJ-3’s application in high-temperature reactions?
Stabilize the complex by pre-treating solvents with molecular sieves to scavenge trace water. Introduce bulky counterions (e.g., BArF₂⁴⁻) to strengthen ion pairing. Monitor dissociation via CD spectroscopy or by spiking reactions with competing ligands (e.g., EDTA) to test robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
